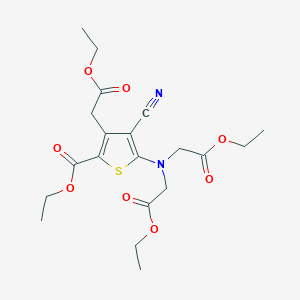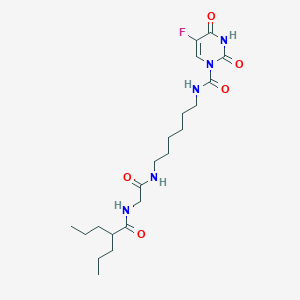
3-(丙烯酰氧基)-2-羟丙基甲基丙烯酸酯
描述
3-(Acryloyloxy)-2-hydroxypropyl methacrylate is a versatile compound used in various scientific and industrial applications. It is a monomer that can be polymerized to form polymers with unique properties. This compound is particularly valued for its ability to enhance the optical and thermal properties of polymers, making it useful in high-end applications such as advanced nanolithography and optical devices .
科学研究应用
3-(Acryloyloxy)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with enhanced optical and thermal properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the creation of drug delivery systems and medical devices.
Industry: Applied in the production of high-performance coatings, adhesives, and optical devices.
作用机制
Target of Action
3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM) is a type of methacrylate monomer that is primarily used in the field of polymer chemistry . Its primary targets are the other monomers or polymers it interacts with during the polymerization process .
Mode of Action
AHM undergoes radical polymerization, a process in which the double bond in the methacrylate group reacts with a radical initiator to form a polymer . This process involves the breaking of the double bond and the formation of new single bonds with other monomers, leading to the formation of a polymer chain .
Biochemical Pathways
The radical polymerization of AHM can be influenced by various factors, including temperature, the presence of other substances, and the specific conditions of the reaction . The process involves several steps, including initiation, propagation, and termination . The initiation step involves the formation of a radical that can react with the AHM monomer. The propagation step involves the reaction of this radical with other AHM monomers to form a growing polymer chain. The termination step occurs when two radicals react with each other, ending the growth of the polymer chain .
Pharmacokinetics
The properties of the resulting polymer can be influenced by the conditions of the polymerization process, such as temperature and the presence of other substances .
Result of Action
The polymerization of AHM results in the formation of a polymer with properties that depend on the specific conditions of the reaction . These properties can include the molecular weight of the polymer, its degree of cross-linking, and its physical and chemical properties . The resulting polymer can be used in various applications, such as the production of coatings, adhesives, and resins .
Action Environment
The polymerization of AHM can be influenced by various environmental factors. For example, the temperature can affect the rate of the reaction and the properties of the resulting polymer . Other factors, such as the presence of oxygen, can also influence the reaction. For instance, oxygen can act as a radical scavenger, slowing down the polymerization process .
生化分析
Biochemical Properties
The biochemical properties of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate are largely determined by its chemical structure. As a methacrylate, it can participate in polymerization reactions, forming covalent bonds with other monomers to create polymers with diverse properties . The specific enzymes, proteins, and other biomolecules it interacts with are largely dependent on the context in which it is used. For instance, in the production of PMMA, it interacts with initiators and catalysts that facilitate the polymerization process .
Cellular Effects
The cellular effects of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate are not well-studied. It is known that methacrylates can have various effects on cells, depending on their specific chemical structure and the context in which they are used. For instance, some methacrylates are known to induce oxidative stress within cells
Molecular Mechanism
The molecular mechanism of action of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate is primarily related to its role in polymerization reactions. It can form covalent bonds with other monomers, creating polymers with diverse properties . The specific mechanism of action can vary depending on the other components present in the reaction and the conditions under which the reaction takes place.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate in laboratory settings are largely related to its role in polymerization reactions. Over time, it can form covalent bonds with other monomers, leading to the formation of polymers . The stability and degradation of these polymers can vary depending on the specific conditions and other components present in the reaction .
Metabolic Pathways
As a methacrylate, it is likely to be involved in reactions related to the synthesis and degradation of polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate typically involves the reaction of methacryloyl chloride with 3-(Acryloyloxy)-2-hydroxypropyl alcohol in the presence of a base such as triethylamine. This reaction is carried out in a tubular reactor under controlled temperature and residence time to achieve high conversion rates and minimize side products .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle the exothermic nature of the reaction. Continuous flow reactors allow for precise control over reaction conditions, resulting in high yields and consistent product quality .
化学反应分析
Types of Reactions
3-(Acryloyloxy)-2-hydroxypropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polymethyl methacrylate (PMMA) and other copolymers.
Substitution: The hydroxyl group can participate in substitution reactions with other functional groups.
Addition: The acrylate group can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Addition: Nucleophiles such as amines and thiols are used in Michael addition reactions.
Major Products
Polymers: Polymethyl methacrylate (PMMA) and other copolymers.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- Methyl methacrylate (MMA)
- Ethyl methacrylate (EMA)
- Butyl methacrylate (BMA)
Uniqueness
3-(Acryloyloxy)-2-hydroxypropyl methacrylate stands out due to its dual functionality, combining both acrylate and methacrylate groups. This dual functionality allows for greater versatility in polymerization and the formation of copolymers with unique properties. Additionally, the presence of the hydroxyl group enhances the compound’s ability to form hydrogen bonds, further improving the stability and performance of the resulting materials .
属性
IUPAC Name |
(2-hydroxy-3-prop-2-enoyloxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-4-9(12)14-5-8(11)6-15-10(13)7(2)3/h4,8,11H,1-2,5-6H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNDDPVCIAZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407931 | |
| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-71-3 | |
| Record name | 3-Acryloyloxy-2-hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate?
A1: The molecular formula of AHM is C10H14O5, and its molecular weight is 214.22 g/mol.
Q2: How can spectroscopic techniques be used to characterize AHM?
A2: Spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , ] and UV spectroscopy [] are instrumental in characterizing AHM. FTIR helps identify functional groups like acrylate (C=C) and hydroxyl (-OH) groups present in AHM. NMR provides detailed structural information, including the position and environment of hydrogen and carbon atoms. UV spectroscopy can be used to monitor the polymerization of AHM, as the absorbance of the acrylate double bond changes upon polymerization.
Q3: How does AHM behave in different polymerization reactions?
A3: AHM is a highly reactive monomer capable of undergoing both free radical [, , , , , , ] and photopolymerization [, , , ] reactions. This versatility makes it suitable for a wide range of applications, from bulk polymer synthesis to surface modification. For instance, AHM has been successfully used as a crosslinker in the synthesis of hydrogels [], indicating its compatibility with hydrophilic environments.
Q4: How does the structure of AHM contribute to its reactivity?
A4: AHM's structure, featuring both an acrylate and a methacrylate group, contributes to its high reactivity. The acrylate group is known for its rapid polymerization rate [], while the methacrylate group provides a balance between reactivity and mechanical properties in the final polymer [].
Q5: Can AHM participate in Michael addition reactions?
A5: Yes, the acrylate group in AHM can act as a Michael acceptor, readily reacting with nucleophiles such as amines [, , , , , , ] through Michael addition reactions. This reaction provides a convenient route for introducing various functional groups onto the AHM backbone, expanding its potential applications.
Q6: How do structural modifications of AHM affect its properties?
A6: Research has shown that the reactivity of AHM can be further tuned by modifying its structure []. For example, introducing different amine groups via Michael addition can impact the polymerization kinetics [] and antibacterial activity [] of the resulting polymers.
Q7: Are there strategies to enhance AHM’s performance in specific applications?
A7: Yes, AHM can be combined with other monomers to fine-tune the properties of the final polymer [, , ]. For example, copolymerization of AHM with styrene has been shown to improve the mechanical properties of the resulting polymer while maintaining its photocatalytic activity [].
Q8: What are some prominent applications of AHM in materials science?
A8: AHM finds use in diverse applications, including:
- Hydrogels: AHM acts as a crosslinker in the preparation of hydrogels with tunable mechanical properties for biomedical applications. []
- Surface Modification: AHM's reactivity allows its grafting onto various surfaces like silica nanoparticles [, , , , , ], enabling surface functionalization for applications like chromatography [, ].
- Photo-reactive Materials: AHM serves as a key component in photo-reactive materials, including photoresists and photocurable coatings [, ].
- Drug Delivery Systems: The biocompatibility of AHM makes it suitable for developing drug delivery systems where controlled release of therapeutic agents is desired. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)





![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)



![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)


